5-chloro-2-(4-chlorobenzyl)-6-phenyl-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-14-8-6-12(7-9-14)11-21-16(22)10-15(19)17(20-21)13-4-2-1-3-5-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPSLGWJCWGLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2Cl)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4-chlorobenzyl)-6-phenyl-3(2H)-pyridazinone typically involves multi-step reactions. One common method includes the reaction of 5-chloro-2-hydrazinylpyridazine with 4-chlorobenzyl chloride and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(4-chlorobenzyl)-6-phenyl-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for creating more complex molecules. It can act as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies .
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, warranting further exploration into its efficacy against different cancer cell lines .
Medicine
Ongoing research is focused on the therapeutic potential of this compound in treating various diseases. Its mechanism of action may involve interaction with specific molecular targets, potentially leading to the inhibition or activation of certain enzymes or signaling pathways .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of several pyridazinone derivatives, including this compound. The results demonstrated significant activity against mycobacterial and fungal strains, comparable to established antibiotics such as isoniazid and fluconazole .
Case Study 2: Anticancer Properties
In vitro tests on cancer cell lines revealed that compounds similar to this compound exhibited notable cytotoxic effects. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 5-chloro-2-(4-chlorobenzyl)-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyridazinones
Position 5 Substitution
- Chloro vs. Methyl/Amino Groups: The 5-chloro substituent in Compound 4r contrasts with 5-methyl or 5-amino groups in analogs. highlights that 5-methyl substitution in 6-phenylpyridazin-3(2H)-ones enhances activity, suggesting that chloro substitution may alter potency or mechanism . In antiplatelet agents (e.g., 5-substituted-6-phenyl-3(2H)-pyridazinones), chloro at position 5 significantly enhances inhibitory effects compared to amino or methoxy groups .
Position 2 Substitution
- 4-Chlorobenzyl vs. Methyl/Piperidino Groups: Compound 4r’s 4-chlorobenzyl group at position 2 differs from the methyl group in 5-chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one () and the piperidino group in 2-(3,4-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone (). These substitutions influence steric bulk and lipophilicity, affecting receptor binding .
Pharmacological Comparisons
Analgesic and Anti-inflammatory Activity
- The 4-chlorobenzyl group may enhance bioavailability or target engagement.
Antiplatelet Activity
- Mechanistic Differences: Compound 4r’s 5-chloro group aligns with derivatives showing potent antiplatelet activity (IC₅₀ < 10 μM) by modulating ADP-induced aggregation . In contrast, 5-amino or 5-methoxy analogs require higher concentrations for similar effects .
Antihypertensive and Vasorelaxant Effects
- Pyridazinones with 5-keto or 7-fluoro groups (e.g., indeno-pyridazines) exhibit vasorelaxant properties via calcium channel modulation . The absence of such groups in Compound 4r suggests divergent mechanisms.
Structural and Crystallographic Comparisons
- However, in the analog 6-phenyl-3(2H)-pyridazinone, this angle is 18.0°, while a dichlorobenzyl-substituted derivative () shows 8.6°, indicating that bulky substituents (e.g., 4-chlorobenzyl) may planarize the structure, enhancing π-π stacking in crystal lattices .
Comparative Data Tables
Table 2: Physical Properties of Selected Pyridazinones
| Compound | Melting Point (°C) | Molecular Weight | LogP | Key Spectral Features |
|---|---|---|---|---|
| Compound 4r | 124–126 | 331.19 | ~3.3* | ¹H-NMR δ 5.28 (CH₂), IR 1664 cm⁻¹ |
| 2-(3,4-Dichlorobenzyl) analog | Not reported | 414.30 | 5.4 | ¹³C-NMR δ 158.67 (C=O) |
| 6-Phenyl-3(2H)-pyridazinone | Not reported | 188.20 | 2.1 | Dihedral angle 18.0° (phenyl ring) |
Key Research Findings
Substituent-Driven Activity : The 5-chloro group in Compound 4r is critical for antiplatelet activity, while position 2 modifications (e.g., 4-chlorobenzyl) may enhance lipophilicity and target binding .
Structural Planarity : Smaller dihedral angles in analogs with bulky substituents (e.g., 4-chlorobenzyl) suggest improved crystallinity or intermolecular interactions .
Divergent Applications: Unlike pesticidal pyridazinones (e.g., Declomezine), Compound 4r’s lack of a 3,5-dichloro-4-methylphenyl group may limit fungicidal activity but favor pharmacological applications .
Biological Activity
5-Chloro-2-(4-chlorobenzyl)-6-phenyl-3(2H)-pyridazinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal, anti-inflammatory, and analgesic properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis of this compound
The compound can be synthesized through various methods involving the reaction of substituted benzoic acids with hydrazine derivatives under controlled conditions. Key steps include:
- Formation of Pyridazinone Core : The initial step typically involves the cyclization of hydrazine derivatives with carbonyl compounds.
- Substitution Reactions : The introduction of chlorobenzyl and phenyl groups can be achieved via electrophilic aromatic substitution reactions.
Antifungal Activity
Research indicates that derivatives of pyridazinones exhibit significant antifungal properties. For instance, modifications to the pyridazinone structure have resulted in compounds that demonstrate activity against various fungal strains. The presence of halogen substituents (like chlorine) enhances this activity due to increased lipophilicity and interaction with fungal cell membranes .
Anti-inflammatory and Analgesic Properties
A notable study evaluated the anti-inflammatory effects of pyridazinone derivatives, including this compound. The compound was tested using in vivo models such as the carrageenan-induced paw edema model, which simulates acute inflammation. Results showed a significant reduction in edema, indicating potent anti-inflammatory effects .
Additionally, its analgesic properties were assessed using the p-benzoquinone-induced writhing test. The compound exhibited notable analgesic activity without causing gastric lesions, which is a common side effect associated with many analgesics .
Case Study 1: Inhibition of Cyclooxygenases
In a comparative study involving novel pyridazinone derivatives, it was found that certain compounds inhibited cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain and inflammation management. Specifically, compounds similar to this compound showed COX-1 inhibition rates exceeding 50% at concentrations around 10 µM .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship (SAR) of pyridazinone derivatives revealed that specific substitutions on the phenyl ring significantly enhance biological activity. The introduction of electron-withdrawing groups like chlorine not only improved antifungal efficacy but also contributed to anti-inflammatory properties by modulating enzyme interactions .
Data Tables
| Compound | Biological Activity | IC50 (µM) | Test Method |
|---|---|---|---|
| This compound | Antifungal | Not specified | In vitro fungal assays |
| This compound | COX-1 Inhibition | ~10 | Enzyme inhibition assay |
| This compound | Anti-inflammatory | Not specified | Carrageenan-induced edema |
Q & A
Basic: What are the established synthetic routes for 5-chloro-2-(4-chlorobenzyl)-6-phenyl-3(2H)-pyridazinone, and how can purity be verified?
Answer:
The compound is synthesized via chlorination of its 4,5-dihydro precursor, 6-phenyl-3(2H)-pyridazinone, using phosphorus pentachloride (PCl₅) . Alternative routes involve substituting benzyl groups at the 2-position through nucleophilic aromatic substitution. Purity is verified via:
- Melting Point Analysis : A sharp melting point (201–204°C) confirms minimal impurities .
- Chromatography : HPLC or TLC with UV detection ensures homogeneity.
- Spectroscopic Validation : NMR and IR spectra match reported data (e.g., SMILES:
O=C1NN=C(C=C1)c2ccccc2) .
Basic: How is the crystal structure of this compound characterized?
Answer:
X-ray crystallography is the gold standard. For pyridazinone derivatives:
- Unit Cell Parameters : Determine bond lengths/angles (e.g., C–Cl bonds ≈ 1.73 Å) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- CCDC Deposition : Reference codes (e.g., 1958029) provide access to structural data .
Basic: What initial biological activities have been reported for this compound?
Answer:
Key findings include:
- Antiplatelet Activity : Inhibits platelet aggregation via PTPRA modulation (IC₅₀ ≈ 50 µM) .
- Cardioactive Effects : Acts as a weak positive inotrope in cardiac tissue .
- Antisecretory/Antiulcer Activity : Derivatives with 2-cyanoguanidine moieties show dose-dependent gastric acid suppression (ED₅₀ = 10 mg/kg in rats) .
Advanced: How do structural modifications influence pharmacological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
-
Substituent Effects :
Position Modification Activity Change 5-CH₃ → Cl Enhanced antiplatelet potency (2-fold) 2-Benzyl → 4-Cl-Benzyl Improved metabolic stability -
Chain Length : A 4-atom spacer between pyridazinone and 2-cyanoguanidine maximizes antisecretory activity .
-
Thermal Stability : Chlorine at position 5 increases melting point (>300°C), correlating with reduced degradation .
Advanced: How can contradictory data on temperature-dependent biological effects be resolved?
Answer:
In wheat chloroplast studies, the compound enhanced electron transport above 30°C but inhibited it below 30°C . To address contradictions:
- Controlled Assays : Replicate experiments under standardized temperatures (±0.5°C).
- Fluorescence Spectroscopy : Monitor chlorophyll-a fluorescence to detect heat-induced photosystem II damage .
- Statistical Modeling : Use Arrhenius plots to distinguish thermal activation from denaturation effects .
Advanced: What methodologies identify multi-target interactions for pyridazinone derivatives?
Answer:
- Dual-Mechanism Herbicides : For analogs like 6706, combine:
- Thermal Proteome Profiling (TPP) : Maps protein targets by thermal stability shifts in cell lysates.
- Molecular Docking : Screen against PTPRA and cyclooxygenase isoforms to predict off-target effects .
Advanced: How can synthetic routes be optimized for scale-up without compromising yield?
Answer:
- Catalytic Chlorination : Replace PCl₅ with SOCl₂/FeCl₃ for safer, scalable reactions (yield >85%) .
- Flow Chemistry : Continuous synthesis reduces side products (e.g., dihydro intermediates) .
- Quality Control : In-line PAT (Process Analytical Technology) monitors reaction progress via Raman spectroscopy .
Advanced: What strategies mitigate oxidative degradation during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
